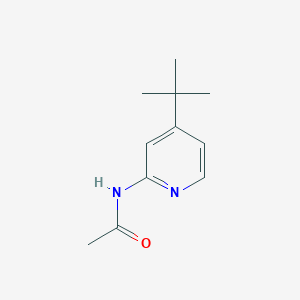![molecular formula C12H13N3 B13869164 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving 2,3-dimethylpyridine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
作用机制
The mechanism of action of 4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine can be compared with other similar compounds, such as:
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.
1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethylene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine |
InChI |
InChI=1S/C12H13N3/c1-8-10(3)14-5-4-11(8)9(2)12-6-13-7-15-12/h4-7H,2H2,1,3H3,(H,13,15) |
InChI 键 |
ADSLOVBWRDSTCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C)C(=C)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)







![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)



